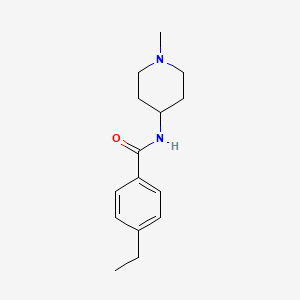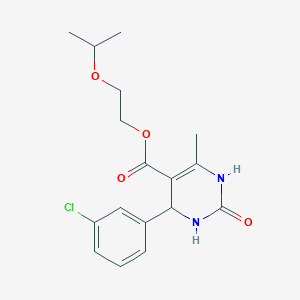![molecular formula C24H18ClNO3 B4998228 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide, also known as Cpd1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Cpd1 belongs to the class of small molecules that can modulate protein-protein interactions, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the interaction between the two proteins. This leads to downstream effects that can inhibit cell proliferation, reduce inflammation, and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In addition, this compound has been shown to have low toxicity and high selectivity for its target proteins, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide in lab experiments is its ability to selectively target specific protein-protein interactions, which can provide valuable insights into the mechanisms underlying various diseases. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide. One potential area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for use in drug development. Another potential area of research is the identification of new protein-protein interactions that can be targeted by this compound, which could expand its potential therapeutic applications. Finally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, which could ultimately lead to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-methyl-4-hydroxyphenylacetic acid to form an intermediate, which is then coupled with 2-oxo-2H-chromene-3-carbaldehyde in the presence of a catalyst. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, which are involved in the development of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-15-12-19(26-23(27)13-16-6-8-18(25)9-7-16)10-11-20(15)21-14-17-4-2-3-5-22(17)29-24(21)28/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUOTOKUNHNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4998145.png)
![N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4998154.png)

![N-(3,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4998165.png)


![10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4998189.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4998192.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)